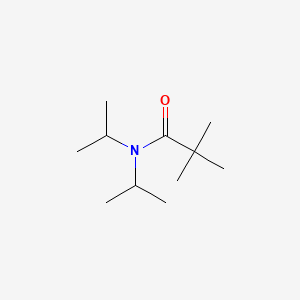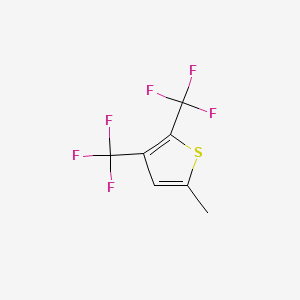
5-Methyl-2,3-bis(trifluoromethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3-bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at elevated temperatures . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 5-Methyl-2,3-bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3-bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-bis(trifluoromethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials such as organic semiconductors, liquid crystals, and polymers
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-bis(trifluoromethyl)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(trifluoromethyl)thiophene: Lacks the methyl group at the 5-position.
5-Trifluoromethyl-2,3-dimethylthiophene: Contains an additional methyl group compared to 5-Methyl-2,3-bis(trifluoromethyl)thiophene.
2,5-Bis(trifluoromethyl)thiophene: Has trifluoromethyl groups at the 2- and 5-positions instead of the 2- and 3-positions
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
55162-36-2 |
|---|---|
Molekularformel |
C7H4F6S |
Molekulargewicht |
234.16 g/mol |
IUPAC-Name |
5-methyl-2,3-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C7H4F6S/c1-3-2-4(6(8,9)10)5(14-3)7(11,12)13/h2H,1H3 |
InChI-Schlüssel |
WCVINHVYPRPSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


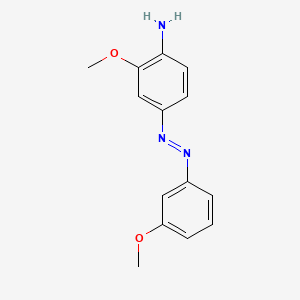


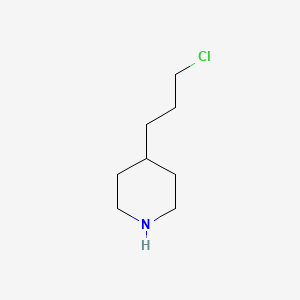


![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)



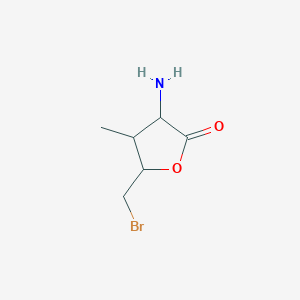
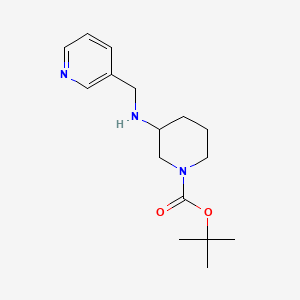
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
